molecular formula C10H9FN2O5 B12641215 Methyl 2-acetamido-5-fluoro-3-nitrobenzoate CAS No. 921222-05-1

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate

Cat. No.: B12641215
CAS No.: 921222-05-1
M. Wt: 256.19 g/mol
InChI Key: UGSFHZAGIOXVEZ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C10H9FN2O5 It is a derivative of benzoic acid and contains functional groups such as acetamido, fluoro, and nitro

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate typically involves multiple steps:

    Acetylation: The acetamido group (-NHCOCH3) is introduced through acetylation reactions.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Hydrolysis Conditions: Acidic or basic conditions

Major Products Formed

    Reduction: Formation of Methyl 2-acetamido-5-amino-3-nitrobenzoate

    Substitution: Formation of various substituted derivatives

    Hydrolysis: Formation of 2-acetamido-5-fluoro-3-nitrobenzoic acid

Scientific Research Applications

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, while the acetamido group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetamido-5-nitrobenzoate: Lacks the fluoro group, which may affect its reactivity and biological activity.

    Methyl 2-fluoro-3-nitrobenzoate: Lacks the acetamido group, which may influence its interactions with biological targets.

    Methyl 2-acetamido-3-nitrobenzoate: Lacks the fluoro group, similar to Methyl 2-acetamido-5-nitrobenzoate.

Uniqueness

Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is unique due to the presence of all three functional groups (acetamido, fluoro, and nitro) on the aromatic ring

Properties

CAS No.

921222-05-1

Molecular Formula

C10H9FN2O5

Molecular Weight

256.19 g/mol

IUPAC Name

methyl 2-acetamido-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C10H9FN2O5/c1-5(14)12-9-7(10(15)18-2)3-6(11)4-8(9)13(16)17/h3-4H,1-2H3,(H,12,14)

InChI Key

UGSFHZAGIOXVEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC

Origin of Product

United States

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